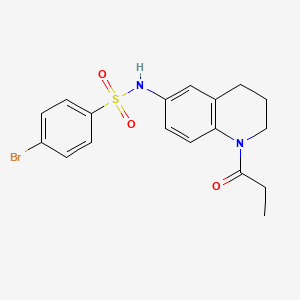

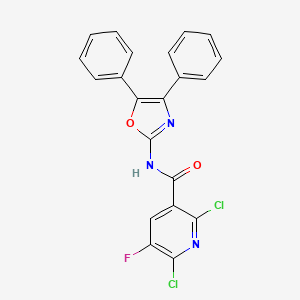

![molecular formula C13H11NO4 B2909918 3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid CAS No. 380432-20-2](/img/structure/B2909918.png)

3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” is a chemical compound . It is a derivative of furan, a five-membered heterocyclic aromatic hydrocarbon . The compound is used in biochemical research .

Synthesis Analysis

The synthesis of furan derivatives like “3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” involves various chemical reactions. Furfural, a derivative of furan, is useful in the synthesis of a range of specialized chemical products . The condensation of furfural with nitromethane in a basic medium yields 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines .Molecular Structure Analysis

The molecular formula of “3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” is C13H11NO4 . It has a molecular weight of 245.23 .Chemical Reactions Analysis

Furan derivatives are known for their reactivity. They present a mono- or disubstituted furan ring in their structure, identifying them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors . The oxidation and reduction products of furfural and 5-HMF obtained by biological processes, using cells or enzymes, have been explored .Physical And Chemical Properties Analysis

“3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” is a solid substance . It should be stored at room temperature .Scientific Research Applications

-

Furan Platform Chemicals

- Field : Green Chemistry .

- Application : Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized .

- Methods : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Hypoxia-Inducible Factor Activation

- Field : Molecular Medicine .

- Application : Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 .

- Methods : A series of furan- and thiophene-2-carbonyl amino acid derivatives were synthesized and their inhibitory activities were evaluated in SK-N-BE (2)c cells by measuring HIF response element (HRE) promoter activity .

- Results : Several furan- and thiophene-2-carbonyl amino acid derivatives inhibited FIH-1 based on correlations among the docking score of the FIH-1 active site, the chemical structure of the compounds, and biological HIF-α/HRE transcriptional activity .

-

Plastics and Pharmaceuticals

- Field : Industrial Chemistry .

- Application : Furfural and its derivatives have been extensively used in plastics, pharmaceuticals, and agrochemicals . It has also been reported to be used as dye precursors in the synthesis of diazo disperse dyes .

- Methods : Furfural is sometimes used as a solvent or starting material for the production of various chemicals .

- Results : The use of furfural and its derivatives in these fields has led to the development of a range of products .

-

Synthesis of Furans

- Field : Organic Chemistry .

- Application : The synthesis of furans, particularly trisubstituted furans, is an important process in organic chemistry .

- Methods : The reaction proceeds rapidly under mild conditions and was also employed for the synthesis of pyrroles and thiophenes in high yields with low catalyst loading .

- Results : This method has been used to produce a variety of furan derivatives .

-

Anti-Microbial Agents

- Field : Medicinal Chemistry .

- Application : Synthetic carbamothioyl-furan-2-carboxamide derivatives have shown potential as anti-microbial agents .

- Methods : These compounds are synthesized and their anti-microbial activity is evaluated in vitro .

- Results : It was concluded that these compounds could be potent anti-microbial agents .

- Bio-Based Materials

- Field : Green Chemistry .

- Application : There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

- Methods : This perspective looks at the types of reactions applicable to Furan Platform Chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Future Directions

Furan derivatives have potential applications in the synthesis of new fuels and polymer precursors . The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . Therefore, the study and application of “3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” and similar compounds could be a promising area of future research.

properties

IUPAC Name |

3-(furan-2-carbonylamino)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-4-5-9(13(16)17)7-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYLOXAZFQONER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

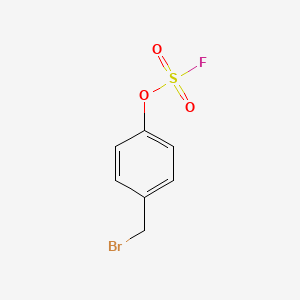

![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2909838.png)

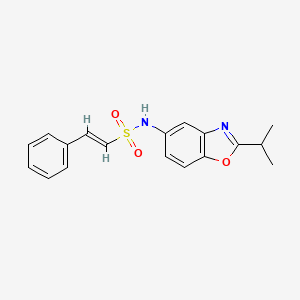

![N-(oxolan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2909839.png)

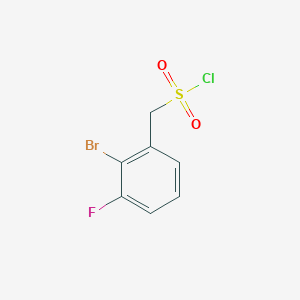

![N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2909841.png)

![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)

![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)

![4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2909846.png)

![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2909853.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)

![(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2909858.png)